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Cat. No.: B12379020

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the accurate determination of trypsin
activity using the chromogenic substrate Na-Benzoyl-L-arginine-p-nitroanilide (Boc-QAR-pNA).
This method is a reliable and widely used tool in academic research and drug development for
studying enzyme kinetics, inhibitor screening, and quality control of trypsin preparations.

Principle of the Assay

The enzymatic activity of trypsin is quantified by monitoring the hydrolysis of the synthetic
substrate, Boc-GIn-Ala-Arg-p-nitroanilide (Boc-QAR-pNA). Trypsin, a serine protease,
specifically cleaves the peptide bond on the carboxyl side of arginine. This cleavage releases
the chromophore p-nitroaniline (pNA), which results in a yellow color.[1][2] The rate of pNA
formation, measured by the increase in absorbance at 405 nm, is directly proportional to the
trypsin activity in the sample.[3][4]

The enzymatic reaction can be visualized as follows:
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Caption: Enzymatic cleavage of Boc-QAR-pNA by trypsin.

Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.
2.1. Materials and Reagents

e Trypsin: Standard solution of known concentration and experimental samples.

e Boc-QAR-pNA Substrate: Stock solution in DMSO (e.g., 100 mM).[1]
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e Assay Buffer: e.g., 50 mM Tris-HCI, pH 8.0, containing 20 mM CaCl:.

e p-Nitroaniline (pNA) Standard: For generating a standard curve (e.g., 1 mM stock solution in
DMSO).

e 96-well clear, flat-bottom microplate.

o Microplate reader capable of measuring absorbance at 405 nm.[3][4]
 Incubator or plate reader with temperature control (25°C or 37°C).
2.2. Reagent Preparation

e pNA Standard Curve Preparation:

o Prepare a series of dilutions of the pNA stock solution in Assay Buffer to generate
standards ranging from 0 to 20 nmol/well.[3]

o Adjust the final volume of each standard to 100 pL with Assay Buffer.
o Working Substrate Solution:

o Dilute the Boc-QAR-pNA stock solution in Assay Buffer to the desired final concentration
(e.g., 1 mM). Prepare this solution fresh before use.

e Sample Preparation:

o Dissolve or dilute trypsin samples (and controls) in Assay Buffer to a concentration that will
result in a linear rate of absorbance change over the desired time course.

o Itis recommended to test several dilutions of your sample to ensure the readings fall
within the linear range of the assay.[3]

2.3. Assay Procedure

The following workflow outlines the steps for the trypsin activity assay:
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Caption: Experimental workflow for the trypsin activity assay.

o Plate Setup: Add 50 pL of Assay Buffer to each well. Add your samples, standards, and
controls to the appropriate wells. Adjust the final volume in each well to 100 pL with Assay
Buffer.

e Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5
minutes.

« |nitiate Reaction: Add 100 pL of the pre-warmed working substrate solution to each well to
start the reaction. The total reaction volume will be 200 pL.
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e Absorbance Measurement:

o Kinetic Assay (Recommended): Immediately start measuring the absorbance at 405 nm
every minute for 15-30 minutes.[1]

o Endpoint Assay: Incubate the plate for a fixed period (e.g., 30 minutes) and then measure
the final absorbance at 405 nm. An initial reading (T=0) should also be taken immediately
after adding the substrate.

Data Analysis and Calculation of Trypsin Activity

The activity of trypsin is calculated based on the rate of pNA production, which is determined
from the change in absorbance at 405 nm. The Beer-Lambert law is used for this calculation:

A=¢bc

Where:

A'is the absorbance

€ is the molar extinction coefficient of pNA (9,960 M~1cm~1)[5]

b is the path length of the light in the well (in cm)

c is the concentration of pNA (in M)

3.1. Step-by-Step Calculation

Determine the change in absorbance per minute (AA/min):

o For a kinetic assay, this is the slope of the linear portion of the absorbance vs. time plot.

o For an endpoint assay, calculate AA = A _final - A_initial and divide by the incubation time
in minutes.

Calculate the concentration of pNA produced per minute:
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o

o

First, determine the path length (b) for the volume in your microplate wells. This can be
done by measuring the absorbance of a solution with a known concentration and
extinction coefficient or by using the pNA standard curve. For a standard 96-well plate with
a 200 pL volume, the path length is typically around 0.5 cm.

Rearrange the Beer-Lambert law: Ac/min = (AA/min) / (¢ * b)

o Calculate the Trypsin Activity:

o

The activity is typically expressed in milliunits (mU) per mL of sample, where one mU is
defined as the amount of enzyme that produces 1 nmol of product per minute.[1]

Activity (mU/mL) = [ (Ac/min in M) * (Reaction Volume in L) * (10° nmol/mol) ] / (Sample
Volume in mL)

3.2. Data Presentation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: p-Nitroaniline Standard Curve

PNA (nmol/well) Absorbance at 405 nm (Mean)
0 0.052
4 0.265
8 0.478
12 0.691
16 0.904
20 1.117

Table 2: Sample Trypsin Activity Data
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Sample ID AA/min Activity (mU/mL) Standard Deviation

Control 0.002 0.5 0.1

Sample A 0.150 37.5 2.1

Sample B 0.075 18.8 15
Table 3: Calculation Parameters

Parameter Value Unit

Molar Extinction Coefficient of

ONA (6) 9,960 M-icm-1

Path Length (b) 0.5 cm

Total Reaction Volume 200 pL

Sample Volume 50 pL

Important Considerations

e Linear Range: Ensure that the rate of reaction is linear over the measurement period. If the

absorbance values become too high, the substrate may be depleted, or the detector may

become saturated. In such cases, dilute the enzyme sample.

o Controls: Include appropriate controls in your experiment:

o Blank: A reaction well with no trypsin to account for background absorbance and non-

enzymatic substrate hydrolysis.

o Positive Control: A trypsin standard of known activity to validate the assay performance.

« Inhibitors: If the samples contain potential trypsin inhibitors, their effect on the enzyme

activity can be quantified by comparing the activity in the presence and absence of the

inhibitor.
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By following this detailed protocol and data analysis procedure, researchers can obtain
accurate and reproducible measurements of trypsin activity, which is crucial for various
applications in biochemistry, pharmacology, and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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